5-Acetoxymethyl-2-amino-3-cyanopyrazine
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Overview
Description
5-Acetoxymethyl-2-amino-3-cyanopyrazine is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol . It is also known by its synonym, 5-Amino-6-cyano-2-pyrazinylmethyl acetate . This compound is characterized by its pyrazine ring structure, which is substituted with acetoxymethyl, amino, and cyano groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxymethyl-2-amino-3-cyanopyrazine typically involves the reaction of 5-amino-2-chloromethylpyrazine with potassium cyanide and acetic anhydride . The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Acetoxymethyl-2-amino-3-cyanopyrazine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The acetoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
5-Acetoxymethyl-2-amino-3-cyanopyrazine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetoxymethyl-2-amino-3-cyanopyrazine involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate signaling pathways: By interacting with receptors or other signaling molecules, it can modulate cellular signaling pathways.
Induce apoptosis: In cancer cells, it can induce programmed cell death through various mechanisms.
Comparison with Similar Compounds
5-Acetoxymethyl-2-amino-3-cyanopyrazine can be compared with other similar compounds, such as:
5-Amino-2-chloromethylpyrazine: Similar structure but lacks the acetoxymethyl and cyano groups.
5-Amino-6-cyanopyrazine: Similar structure but lacks the acetoxymethyl group.
2-Acetoxymethyl-3-cyanopyrazine: Similar structure but lacks the amino group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
CAS No. |
54798-28-6 |
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Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(5-amino-6-cyanopyrazin-2-yl)methyl acetate |
InChI |
InChI=1S/C8H8N4O2/c1-5(13)14-4-6-3-11-8(10)7(2-9)12-6/h3H,4H2,1H3,(H2,10,11) |
InChI Key |
IMLOZVNPFFXWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CN=C(C(=N1)C#N)N |
Origin of Product |
United States |
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